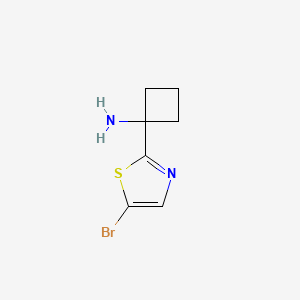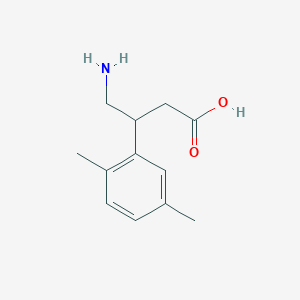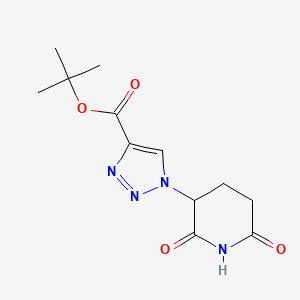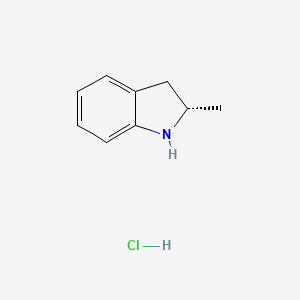
7-(((9H-Fluoren-9-yl)methoxy)carbonyl)-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(((9H-Fluoren-9-yl)methoxy)carbonyl)-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carboxylic acid is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis as a protecting group for amino acids.
Métodos De Preparación
The synthesis of 7-(((9H-Fluoren-9-yl)methoxy)carbonyl)-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carboxylic acid typically involves multiple steps. One common method includes the protection of the amino group with the Fmoc group, followed by the formation of the naphthyridine ring system. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .
Análisis De Reacciones Químicas
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at positions where the Fmoc group is present. Common reagents and conditions used in these reactions include organic solvents, acids, bases, and specific catalysts to facilitate the desired transformations
Aplicaciones Científicas De Investigación
7-(((9H-Fluoren-9-yl)methoxy)carbonyl)-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carboxylic acid has several applications in scientific research:
Chemistry: It is used in the synthesis of peptides and other complex organic molecules.
Biology: The compound is utilized in the study of enzyme interactions and protein modifications.
Medicine: Research into potential therapeutic applications, including drug development and delivery systems.
Industry: It is used in the production of specialized chemicals and materials
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The Fmoc group plays a crucial role in protecting the amino group during chemical reactions, allowing for selective modifications. The pathways involved often include binding to active sites on enzymes or receptors, leading to changes in their activity or function .
Comparación Con Compuestos Similares
Similar compounds include other Fmoc-protected amino acids and derivatives. These compounds share the Fmoc group but differ in their core structures and functional groups. For example:
Fmoc-Asp(OAll)-OH: An Fmoc-protected aspartic acid derivative.
Fmoc-Lys(Boc)-OH: An Fmoc-protected lysine derivative with a Boc protecting group. The uniqueness of 7-(((9H-Fluoren-9-yl)methoxy)carbonyl)-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carboxylic acid lies in its specific naphthyridine ring system, which imparts distinct chemical properties and reactivity
Propiedades
Fórmula molecular |
C24H20N2O4 |
|---|---|
Peso molecular |
400.4 g/mol |
Nombre IUPAC |
7-(9H-fluoren-9-ylmethoxycarbonyl)-6,8-dihydro-5H-2,7-naphthyridine-4-carboxylic acid |
InChI |
InChI=1S/C24H20N2O4/c27-23(28)21-12-25-11-15-13-26(10-9-16(15)21)24(29)30-14-22-19-7-3-1-5-17(19)18-6-2-4-8-20(18)22/h1-8,11-12,22H,9-10,13-14H2,(H,27,28) |
Clave InChI |
HJFPCOIXPCMZHC-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CC2=CN=CC(=C21)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-(Hydroxymethyl)azetidin-2-yl]methanol](/img/structure/B13548322.png)
![1-methyl-6-oxo-N-[3-phenyl-2-(piperidin-2-yl)propyl]-1,4,5,6-tetrahydropyridazine-3-carboxamide hydrochloride](/img/structure/B13548335.png)


![Rac-(1r,3r)-3-{[(tert-butoxy)carbonyl]amino}-1-(4-fluorophenyl)cyclobutane-1-carboxylicacid,trans](/img/structure/B13548351.png)
![(3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(4-tert-butylphenyl)propanoic acid](/img/structure/B13548360.png)
![1-Aminospiro[3.3]heptane-1-carboxylicacidhydrochloride](/img/structure/B13548374.png)

![2-{1-[(Tert-butoxy)carbonyl]pyrrolidin-2-yl}-2-hydroxyacetic acid](/img/structure/B13548379.png)


![5-{[(Tert-butoxy)carbonyl]amino}-3-propyl-1,2-thiazole-4-carboxylic acid](/img/structure/B13548387.png)

![1-[4-(Aminomethyl)-4-phenylpiperidin-1-yl]-2-(2,3-dihydro-1,4-benzodioxin-5-yl)ethanone;hydrochloride](/img/structure/B13548391.png)
